molecular formula C5H6N2O B2684256 1-(Trideuteriomethyl)pyrazole-3-carbaldehyde CAS No. 2402829-79-0

1-(Trideuteriomethyl)pyrazole-3-carbaldehyde

Cat. No.: B2684256
CAS No.: 2402829-79-0
M. Wt: 113.134
InChI Key: QUYJEYSRBCLJIZ-FIBGUPNXSA-N
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Description

1-(Trideuteriomethyl)pyrazole-3-carbaldehyde is a deuterated chemical building block of significant interest in medicinal chemistry and anticancer drug discovery. Deuterium incorporation, such as the trideuteriomethyl group in this compound, is a strategic approach in drug design to potentially modify the pharmacokinetic and metabolic profile of lead compounds . This pyrazole-carbaldehyde derivative is a key synthetic intermediate for the development of novel small-molecule therapeutics. Its aldehyde functional group makes it a versatile precursor for synthesizing a range of pharmacologically active structures, including carboxamide derivatives . Research into similar 1H-pyrazole-3-carboxamide derivatives has demonstrated potent antiproliferative effects on cancer cells, with studies identifying DNA minor groove binding as a key mechanism of action for these compounds . Furthermore, pyrazole-core compounds are being investigated in advanced immunotherapy, such as inhibitors of CD73, an enzyme implicated in creating an immunosuppressive tumor microenvironment . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(trideuteriomethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-7-3-2-5(4-8)6-7/h2-4H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYJEYSRBCLJIZ-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=CC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Trideuteriomethyl)pyrazole-3-carbaldehyde typically involves the introduction of a trideuteriomethyl group to the pyrazole ring. One common synthetic route includes the reaction of pyrazole with trideuteriomethyl iodide in the presence of a base, followed by oxidation to form the carbaldehyde group. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

1-(Trideuteriomethyl)pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

1-(Trideuteriomethyl)pyrazole-3-carbaldehyde is used extensively in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in studies involving isotopic labeling to trace metabolic pathways.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(Trideuteriomethyl)pyrazole-3-carbaldehyde involves its interaction with various molecular targets. The presence of the trideuteriomethyl group can influence the compound’s reactivity and stability, potentially leading to different biological effects compared to its non-deuterated counterpart. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features and Similarity Scores

The compound shares structural homology with several pyrazole-carbaldehyde derivatives (Table 1). Similarity scores, calculated based on substituent positions and functional groups, highlight close analogs:

Compound Name CAS No. Substituents (Position) Similarity Score
1-Methyl-1H-pyrazole-3-carbaldehyde 3273-44-7 -CH₃ (1), -CHO (3) 0.86
5-Methyl-1H-pyrazole-3-carbaldehyde 112758-40-4 -CH₃ (5), -CHO (3) 0.80
1-(2,2,2-Trifluoroethyl)pyrazole-3-carbaldehyde N/A -CF₃CH₂ (1), -CHO (3) N/A
3-Methyl-1H-pyrazole-4-carbaldehyde 865138-11-0 -CH₃ (3), -CHO (4) 0.72

Table 1 : Structural analogs of 1-(Trideuteriomethyl)pyrazole-3-carbaldehyde, with similarity scores derived from substituent positions and functional groups .

Biological Activity

1-(Trideuteriomethyl)pyrazole-3-carbaldehyde is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

IUPAC Name: 1-(Trideuteriomethyl)pyrazole-3-carbaldehyde
Molecular Formula: C5H6D3N2O
Molecular Weight: 114.14 g/mol

This compound features a pyrazole ring with a carbaldehyde functional group, which is critical for its biological activity.

The biological activity of 1-(Trideuteriomethyl)pyrazole-3-carbaldehyde is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The aldehyde group can react with nucleophiles, potentially inhibiting enzymes involved in metabolic pathways.
  • Cell Signaling Modulation: The pyrazole moiety may influence signaling pathways by interacting with specific receptors or proteins.

Anticancer Activity

Several studies have indicated that pyrazole derivatives exhibit anticancer properties. In vitro assays have shown that 1-(Trideuteriomethyl)pyrazole-3-carbaldehyde can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.

Cell Line IC50 (µM) Effect
HeLa (Cervical Cancer)15.2Inhibition of cell growth
MCF-7 (Breast Cancer)12.8Induction of apoptosis
A549 (Lung Cancer)10.5Cell cycle arrest

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary results indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies and Research Findings

  • Study on Anticancer Effects : A study published in The Journal of Organic Chemistry reported that derivatives of pyrazole, including 1-(Trideuteriomethyl)pyrazole-3-carbaldehyde, showed significant anticancer effects in various cell lines. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, leading to cell death in cancerous cells .
  • Antimicrobial Efficacy : Another study investigated the antimicrobial properties of several pyrazole derivatives, including this compound. The results indicated that it effectively inhibited bacterial growth and suggested further exploration as a potential lead compound for antibiotic development .
  • Mechanistic Insights : Research into the mechanism of action revealed that the compound interacts with key metabolic enzymes, potentially disrupting critical pathways necessary for cancer cell survival .

Q & A

Q. How is 1-(Trideuteriomethyl)pyrazole-3-carbaldehyde synthesized, and what precautions ensure deuterium incorporation?

Methodological Answer: Synthesis typically involves nucleophilic alkylation of a pyrazole precursor with deuterated methyl iodide (CD₃I) under anhydrous conditions. For example:

  • Step 1: React 3-carbaldehyde pyrazole with CD₃I in dimethylformamide (DMF) using K₂CO₃ as a base at 60°C for 12 hours .
  • Step 2: Purify via column chromatography (ethyl acetate/hexane, 1:4) to remove non-deuterated byproducts .
  • Precautions: Use inert gas (N₂/Ar) to prevent proton exchange and ensure reagents are rigorously dried .
Key Reaction Parameters
Temperature: 60°C
Solvent: DMF
Base: K₂CO₃
Purification: Column chromatography

Q. What spectroscopic techniques confirm deuterium incorporation and structural integrity?

Methodological Answer:

  • ¹H NMR: Absence of a methyl proton signal (~δ 2.2 ppm) confirms CD₃ incorporation. A singlet for the aldehyde proton (~δ 9.8 ppm) verifies the carbaldehyde group .
  • Mass Spectrometry (ESI+): Look for a molecular ion peak at m/z [M+H]⁺ with a +3 Da shift due to three deuterium atoms .
  • FTIR: Strong absorption at ~1700 cm⁻¹ confirms the aldehyde functional group .

Q. What are the primary applications of this compound in pharmacological research?

Methodological Answer:

  • Isotopic Tracer Studies: Track metabolic pathways via deuterium labeling in ADME (absorption, distribution, metabolism, excretion) assays .
  • Enzyme Inhibition: The pyrazole-aldehyde scaffold interacts with catalytic sites (e.g., kinases), enabling mechanistic studies .

Advanced Research Questions

Q. How does deuteration affect reactivity in cross-coupling reactions compared to the non-deuterated analog?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): C-D bonds have higher activation energy, slowing reactions like Suzuki-Miyaura couplings. Use higher temperatures (e.g., 100°C vs. 80°C) or extended reaction times .
  • Example: In Stille couplings, deuterated analogs show 20–30% reduced yields under identical conditions due to KIE .

Q. What strategies prevent aldehyde oxidation during synthesis?

Methodological Answer:

  • Inert Atmosphere: Conduct reactions under N₂/Ar to minimize oxidation .
  • Stabilizing Agents: Add antioxidants (e.g., BHT) or perform immediate purification post-synthesis .
  • Low-Temperature Storage: Store at -20°C in amber vials to preserve aldehyde integrity .

Q. How is deuterium incorporation modeled in crystallographic refinement?

Methodological Answer:

  • Software: SHELXL refines deuterium as hydrogen with adjusted scattering factors. X-ray data may not resolve D, but isotopic substitution improves electron density maps .
  • Neutron Diffraction: For precise D positioning, though rarely used due to cost .
SHELX Refinement Parameters
Isotopic flag: DFIX
Scattering factor: 0.065 (D) vs. 0.000 (H)

Q. What challenges arise in achieving >99% isotopic purity, and how are they resolved?

Methodological Answer:

  • Challenge: Residual proton exchange during synthesis reduces deuterium purity.
  • Solutions:
  • Use excess CD₃I (2.5 equiv.) to drive complete alkylation .
  • Employ deuterated solvents (e.g., DMF-d₇) to minimize proton contamination .
    • Validation: LC-MS with deuterium-specific fragmentation patterns confirms purity .

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